

# Nor-SCH-12679 Maleate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Nor-SCH-12679 maleate

Cat. No.: B609622 Get Quote

CAS Number: 20049-44-9

Chemical Name: (±)-7,8-Dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine maleate

This technical guide provides an in-depth overview of **Nor-SCH-12679 maleate**, a selective dopamine D1 receptor antagonist. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical properties, mechanism of action, and relevant experimental data.

# **Chemical and Physical Properties**

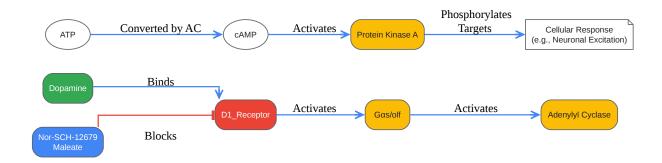
**Nor-SCH-12679 maleate** is the maleate salt of the active benzazepine compound, Nor-SCH-12679. While specific quantitative data for the maleate salt is not readily available in public literature, the properties of the parent compound and related benzazepines provide a strong indication of its characteristics.



Property	Value	Source
CAS Number	20049-44-9	N/A
Molecular Formula	C22H25NO6	N/A
Molecular Weight	399.44 g/mol	N/A
Appearance	Solid powder	Inferred
Solubility	Soluble in DMSO	[1]

#### **Mechanism of Action**

Nor-SCH-12679 is a selective antagonist of the dopamine D1 receptor.[2] The dopamine D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). By blocking this receptor, Nor-SCH-12679 inhibits the downstream signaling cascade initiated by dopamine. This antagonism of the D1 receptor is responsible for its observed pharmacological effects. While direct binding affinity data (Ki or IC50) for **Nor-SCH-12679 maleate** is not available, its parent compound, SCH-12679, and other benzazepine derivatives like SCH-23390, are known to be potent and selective D1 antagonists. For instance, SCH-23390 exhibits a Ki of approximately 0.2-0.7 nM for the D1 receptor.



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**Figure 1:** Dopamine D1 Receptor Signaling Pathway and Antagonism by **Nor-SCH-12679 Maleate**.

# **Synthesis**

A general synthetic scheme for benzazepine dopamine D1 antagonists, which would be applicable for the synthesis of Nor-SCH-12679, involves a multi-step process. While the specific synthesis of **Nor-SCH-12679 maleate** is not detailed in publicly available literature, the synthesis of structurally related compounds provides a logical framework.



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Figure 2: Generalized Synthetic Workflow for Nor-SCH-12679 Maleate.

## **Pharmacological Studies**

Nor-SCH-12679 and its parent compound, SCH-12679, have been evaluated in several in vivo models to characterize their D1 receptor antagonist activity.

## **Antagonism of D1 Agonist-Induced Locomotor Activity**

**Experimental Protocol:** 

- Subjects: Neonatal 6-hydroxydopamine (6-OHDA)-lesioned rats. This lesioning model results in supersensitive dopamine receptors.
- Treatment: Rats were administered the D1 agonist SKF-38393 to induce hyperlocomotion.
- Intervention: Nor-SCH-12679 was administered prior to SKF-38393.
- Measurement: Locomotor activity was quantified using automated activity monitors.

Results: Nor-SCH-12679 produced a dose-dependent reduction in the locomotor activity induced by SKF-38393.[3] This demonstrates its in vivo antagonism of the D1 receptor.



Dose of SCH-12679 (mg/kg)	% Inhibition of BUP-induced Ambulatory Activity
1	~20%
10	~80%

Data is for SCH-12679 and is adapted from a graphical representation in the cited literature.[4]

#### Inhibition of L-DOPA-Induced Self-Mutilation Behavior

Experimental Protocol:

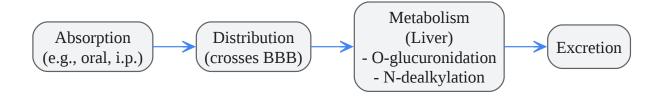
- Subjects: Neonatal 6-OHDA-lesioned rats.
- Treatment: Rats were administered L-dihydroxyphenylalanine (L-DOPA), which leads to selfmutilation behavior in this model.
- Intervention: Nor-SCH-12679 was co-administered with L-DOPA.
- Measurement: The incidence and severity of self-mutilation behavior were scored.

Results: Nor-SCH-12679 effectively antagonized the self-mutilation behavior induced by L-DOPA, similar to the prototypical D1 antagonist SCH-23390.[3]

#### **Pharmacokinetics**

Specific pharmacokinetic data for **Nor-SCH-12679 maleate** is not available. However, based on studies of other benzazepine D1 antagonists, it is likely to undergo significant first-pass metabolism.[5] The primary metabolic pathways for related compounds involve O-glucuronidation of the phenolic hydroxyl groups and N-dealkylation of the amine.[6] These metabolic transformations can lead to low oral bioavailability and a relatively short duration of action.[5][6]





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Figure 3: Postulated Pharmacokinetic Profile of Nor-SCH-12679 Maleate.

#### Conclusion

Nor-SCH-12679 maleate is a valuable research tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its selective D1 antagonist activity has been demonstrated in vivo, where it effectively blocks the effects of D1 receptor agonists. While a comprehensive dataset on its binding affinity and pharmacokinetics is not yet publicly available, the information from closely related benzazepine compounds provides a strong framework for its use in experimental settings. Further research is warranted to fully elucidate its pharmacological profile.

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